molecular formula C18H15ClN4O3S B11014372 2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11014372
M. Wt: 402.9 g/mol
InChI Key: FWHPKSLWLFXJHZ-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C15H13ClN2O3 This compound is known for its unique structure, which includes a thiadiazole ring, a nitro group, and a phenylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, chlorobenzene, undergoes nitration to form 2-chloro-5-nitrobenzene.

    Amidation: The nitro compound is then reacted with 5-(2-phenylpropyl)-1,3,4-thiadiazole-2-amine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile, and bases like triethylamine.

Major Products

    Reduction: 2-amino-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and thiadiazole ring are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
  • 2-chloro-4-nitro-N-(2-phenylethyl)benzamide
  • 4-chloro-N-(2-chloro-5-nitro-phenyl)-benzamide

Uniqueness

2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the phenylpropyl substituent. These structural features differentiate it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H15ClN4O3S/c1-11(12-5-3-2-4-6-12)9-16-21-22-18(27-16)20-17(24)14-10-13(23(25)26)7-8-15(14)19/h2-8,10-11H,9H2,1H3,(H,20,22,24)

InChI Key

FWHPKSLWLFXJHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3

Origin of Product

United States

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